Cas no 1082769-38-7 (1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one)

1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
- 1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one
- 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-2-one
- 1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one
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- MDL: MFCD11101058
- Inchi: 1S/C8H9N3O/c12-7-5-9-4-6-2-1-3-10-8(6)11-7/h1-3,9H,4-5H2,(H,10,11,12)
- InChI Key: UAVFWIAZDNNOCV-UHFFFAOYSA-N
- SMILES: O=C1CNCC2C=CC=NC=2N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- XLogP3: -0.5
- Topological Polar Surface Area: 54
1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B418295-50mg |
1,3,4,5-Tetrahydro-2h-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
Parkway Scientific | YB-205-3g |
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | > 95% | 3g |
$1250 | 2023-09-21 | |
TRC | B418295-100mg |
1,3,4,5-Tetrahydro-2h-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
Parkway Scientific | YB-205-3g |
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | > 95% | 3g |
$1250 | 2024-05-21 | |
Parkway Scientific | YB-205-1g |
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | > 95% | 1g |
$495 | 2023-09-21 | |
TRC | B418295-10mg |
1,3,4,5-Tetrahydro-2h-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Parkway Scientific | YB-205-1g |
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one |
1082769-38-7 | > 95% | 1g |
$495 | 2024-05-21 |
1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 1,3,4,5-Tetrahydro-2h-pyrido2,3-e1,4diazepin-2-one
Introduction to 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one (CAS No. 1082769-38-7)
1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one (CAS No. 1082769-38-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of diazepines and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C10H13N3O, and it has a molecular weight of 187.23 g/mol.
The structural properties of 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one are of particular interest due to its potential to serve as a scaffold for the development of novel therapeutic agents. The compound features a six-membered diazepine ring fused with a pyridine ring, which imparts it with unique chemical and biological properties. The presence of the nitrogen atoms in the diazepine ring and the oxygen atom in the lactam structure contributes to its reactivity and binding affinity to various biological targets.
In recent years, significant research efforts have been directed towards understanding the biological activities of 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one. Studies have shown that this compound exhibits potent antiproliferative and antitumor activities against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) by inducing cell cycle arrest and apoptosis.
Beyond its antiproliferative effects, 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one has also been investigated for its neuroprotective properties. Research conducted at the University of California in 2020 demonstrated that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one have also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its direct biological activities, 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one has been explored as a lead compound for the development of novel derivatives with enhanced therapeutic properties. Chemists have synthesized various analogs by modifying the functional groups on the diazepine ring or introducing additional substituents. These modifications aim to improve the compound's potency, selectivity, and pharmacological properties while reducing potential side effects.
The synthesis of 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate amine with a cyclic ketone followed by cyclization and reduction steps. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound on a larger scale.
The safety profile of 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects observed in preclinical models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one (CAS No. 1082769-38-7) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new insights emerge from ongoing studies, 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one may play a significant role in advancing the treatment options for various diseases.
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